molecular formula C18H15Br2NO2 B287970 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

Cat. No. B287970
M. Wt: 437.1 g/mol
InChI Key: PBEBYTWSVFEKNL-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as LY294002, and it is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one involves the inhibition of PI3K. PI3K is an enzyme that phosphorylates phosphatidylinositol in the cell membrane, leading to the activation of downstream signaling pathways, including the Akt pathway. By inhibiting PI3K, 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one blocks the activation of the Akt pathway, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it inhibits tumor growth in animal models of cancer. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one in lab experiments is its potency as a PI3K inhibitor. This makes it a useful tool for studying the PI3K/Akt signaling pathway and its involvement in various cellular processes. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one. One area of research is the development of more potent and selective PI3K inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one involves several steps. The first step is the preparation of 2,4,6-trien-1-one, which is achieved by reacting 2,4-pentanedione with malononitrile in the presence of ammonium acetate. The second step is the bromination of the 2,4,6-trien-1-one using bromine and acetic acid. The third step is the reaction of the brominated 2,4,6-trien-1-one with ethylamine and propargyl bromide to obtain the final product, 4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one.

Scientific Research Applications

4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has been extensively studied for its potential applications in various fields of research. It is primarily used as a PI3K inhibitor, which makes it a useful tool for studying the PI3K/Akt signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

Product Name

4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

Molecular Formula

C18H15Br2NO2

Molecular Weight

437.1 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(4-bromophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15Br2NO2/c1-2-21-16-9-8-14(20)11-15(18(16)23)17(22)10-5-12-3-6-13(19)7-4-12/h3-11H,2H2,1H3,(H,21,23)/b10-5+

InChI Key

PBEBYTWSVFEKNL-BJMVGYQFSA-N

Isomeric SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)Br)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Br)Br

Canonical SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.